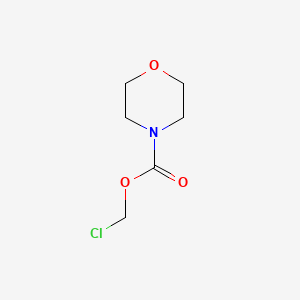Chloromethyl morpholine-4-carboxylate
CAS No.: 93765-68-5
Cat. No.: VC7899904
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93765-68-5 |
|---|---|
| Molecular Formula | C6H10ClNO3 |
| Molecular Weight | 179.6 g/mol |
| IUPAC Name | chloromethyl morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 |
| Standard InChI Key | LHXLWSDJXYETLZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)OCCl |
| Canonical SMILES | C1COCCN1C(=O)OCCl |
Introduction
Structural Characteristics and Molecular Identity
Chloromethyl morpholine-4-carboxylate features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with a chloromethyl (-CH₂Cl) group and a carboxylate ester (-COO⁻) at the 4-position. Key structural identifiers include:
The compound’s stereochemistry and conformational flexibility arise from the morpholine ring, which adopts a chair-like configuration, minimizing steric strain. The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitutions, while the ester moiety offers sites for hydrolysis or reduction .
| Property | Value (Predicted) | Source |
|---|---|---|
| Boiling Point | 253.7 ± 35.0 °C | |
| Density | 1.305 ± 0.06 g/cm³ | |
| pKa | -1.86 ± 0.20 | |
| Predicted CCS (Ų, [M+H]+) | 133.9 |
The low pKa indicates strong acidity at the ester’s α-hydrogen, suggesting susceptibility to base-catalyzed hydrolysis. The compound’s polarity, inferred from its collision cross-section (CCS), aligns with morpholine derivatives, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for chloromethyl morpholine-4-carboxylate are scarce, analogous morpholine esters are typically synthesized via:
-
Esterification: Reaction of morpholine-4-carboxylic acid with chloromethyl chlorides in the presence of a base (e.g., triethylamine) .
-
Ring-Closing Strategies: Cyclization of β-chloroethylamine derivatives with carbonyl compounds, though this route is less common for chloromethyl-substituted analogs .
Reactive Pathways
The compound’s reactivity is dominated by two functional groups:
-
Chloromethyl Group: Participates in Sₙ2 substitutions with nucleophiles (e.g., amines, thiols), forming secondary amines or sulfides.
-
Carboxylate Ester: Undergoes hydrolysis under acidic or basic conditions to yield morpholine-4-carboxylic acid or its salts .
Applications in Scientific Research
Organic Synthesis
Chloromethyl morpholine-4-carboxylate acts as a bifunctional building block:
-
Nucleophilic Substitutions: The chloromethyl group facilitates the introduction of alkyl chains into heterocycles, aiding the synthesis of complex ligands or catalysts.
-
Ester Transformations: Reduction with LiAlH₄ produces hydroxymethyl morpholine derivatives, intermediates in pharmaceutical synthesis .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Morpholine-4-carboxylic acid | Lacks chloromethyl group | Less electrophilic |
| tert-Butyl morpholine-4-carboxylate | Bulkier ester group | Slower hydrolysis kinetics |
The chloromethyl substituent distinguishes this compound through enhanced electrophilicity, enabling diverse derivatization pathways unmatched by non-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume